HPi1

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

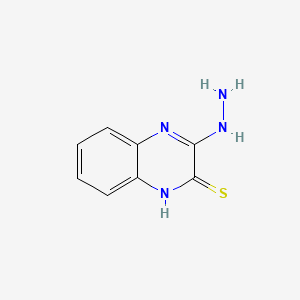

3-hydrazinyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYAHCDRRICQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354764 | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-21-2 | |

| Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazino-2-quinoxalinethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HPI-1 in the Hedgehog Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. While many inhibitors target the transmembrane protein Smoothened (Smo), there is a compelling need for agents that act downstream to overcome resistance mechanisms. HPI-1 (Hedgehog Pathway Inhibitor-1) is a small molecule inhibitor that functions downstream of Smo, targeting the Gli family of transcription factors. This technical guide provides a comprehensive overview of the mechanism of action of HPI-1, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the signaling pathways and experimental workflows involved.

Introduction to the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO. Activated SMO then initiates a signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In the inactive state, full-length Gli proteins are phosphorylated by several kinases, including protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1), leading to their proteolytic cleavage into repressor forms (GliR). Upon pathway activation, this processing is inhibited, and full-length Gli proteins translocate to the nucleus, where they act as transcriptional activators (GliA), inducing the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.

HPI-1: A Downstream Inhibitor of the Hedgehog Pathway

HPI-1 was identified through a high-throughput screen for compounds that could block Hh pathway activation induced by the Smo agonist SAG (Smoothened agonist)[1]. This screening strategy was designed to identify inhibitors that act downstream of Smo. HPI-1 effectively suppresses Hh signaling without directly targeting Smo[1].

Mechanism of Action

The primary mechanism of action of HPI-1 is the inhibition of the Gli transcription factors, Gli1 and Gli2[1][2]. Evidence suggests that HPI-1 acts at a point in the pathway after the involvement of Suppressor of Fused (Su(fu)), a negative regulator of Gli[1][2]. Key findings supporting its mechanism of action include:

-

Downstream of Smoothened: HPI-1 inhibits Hedgehog pathway activation induced by the Smo agonist SAG, as well as in cells expressing a constitutively active mutant of Smo (SmoM2), where Smo inhibitors like cyclopamine are ineffective[1]. This indicates that HPI-1 acts independently of and downstream from Smo.

-

Targeting Gli Transcription Factors: HPI-1 can suppress Hh pathway activation even when Gli1 or Gli2 are overexpressed, suggesting a direct or indirect effect on these transcription factors[1][2].

-

Post-Translational Modification of Gli: The activity of HPI-1 is thought to involve the modulation of post-translational modifications of Gli proteins[1][3][4]. HPI-1 has been shown to increase the levels of the repressor form of Gli2 and, conversely, to increase the stability of the full-length Gli1 protein, suggesting a complex, context-dependent effect on Gli protein processing and stability[1]. The partial resistance of a Gli2 mutant lacking PKA phosphorylation sites to HPI-1 suggests that the inhibitory mechanism of HPI-1 may be enhanced by Gli phosphorylation[1].

-

Interaction with Co-factors: It is hypothesized that HPI-1 may interfere with the interaction between Gli proteins and essential co-factors required for their transcriptional activity[1][3][4].

Quantitative Data

The inhibitory activity of HPI-1 has been quantified in various cell-based assays. The following tables summarize the key quantitative data.

| Assay System | Activator | Cell Line | IC50 (µM) | Reference |

| Gli-Luciferase Reporter | Shh Conditioned Medium | Shh-LIGHT2 (NIH/3T3) | 1.5 | [1] |

| Gli-Luciferase Reporter | SAG (Smoothened Agonist) | Shh-LIGHT2 (NIH/3T3) | 1.5 | [1] |

| Gli-Luciferase Reporter | Overexpressed Gli1 | NIH/3T3 | 6 | [1] |

| Gli-Luciferase Reporter | Overexpressed Gli2 | NIH/3T3 | 4 | [1] |

| Gli-Luciferase Reporter | Constitutively Active SmoM2 | SmoM2-LIGHT (NIH/3T3) | 2.5 | [1] |

| Wnt Signaling Reporter | Wnt3a Conditioned Medium | STF3A (NIH/3T3) | >30 | [1] |

Table 1: In vitro inhibitory activity of HPI-1 in various Hedgehog pathway activation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of HPI-1.

Gli-Dependent Luciferase Reporter Assay

This assay is fundamental for quantifying the activity of the Hedgehog pathway.

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HPI-1 compound

-

Hedgehog pathway activator (e.g., Shh-conditioned medium or SAG)

-

96-well cell culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound Treatment: Once the cells are confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS). Add HPI-1 at various concentrations.

-

Pathway Activation: Add the Hedgehog pathway activator (e.g., Shh-conditioned medium or SAG at a final concentration of 100 nM). Include appropriate controls (vehicle control, activator alone).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of HPI-1 to determine the IC50 value.

Western Blot Analysis of Gli Protein Levels and Processing

This method is used to assess the effect of HPI-1 on the abundance and proteolytic processing of Gli proteins.

Materials:

-

NIH/3T3 cells

-

HPI-1 compound

-

Hedgehog pathway activator (e.g., Shh-conditioned medium)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Gli1, Gli2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate NIH/3T3 cells and grow to near confluency. Treat the cells with HPI-1 and/or a Hedgehog pathway activator for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of full-length and processed forms of Gli proteins.

Co-Immunoprecipitation (Co-IP) to Investigate Gli Protein Interactions

Co-IP can be used to explore the hypothesis that HPI-1 disrupts the interaction of Gli proteins with co-factors.

Materials:

-

Cells expressing the proteins of interest

-

HPI-1 compound

-

Co-IP lysis buffer

-

Primary antibody against the "bait" protein (e.g., Gli1 or Gli2)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with HPI-1 or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (optional): Incubate the cell lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and concepts.

Caption: Canonical Hedgehog signaling pathway and proposed mechanism of HPI-1 action.

Caption: Experimental workflow for characterizing HPI-1.

In Vivo Studies

While HPI-1 itself has shown limited systemic bioavailability, a nanoparticle-encapsulated formulation of HPI-1 ("NanoHHI") has been evaluated in preclinical cancer models. In an orthotopic model of human hepatocellular carcinoma, NanoHHI demonstrated significant inhibition of tumor growth and systemic metastases. These studies highlight the therapeutic potential of targeting the Hedgehog pathway downstream of Smoothened. Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic properties of HPI-1 in vivo.

Conclusion

HPI-1 is a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics that target the Hedgehog signaling pathway. Its mechanism of action, downstream of Smoothened at the level of the Gli transcription factors, offers a potential strategy to overcome resistance to Smo inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of HPI-1's mechanism and to explore its therapeutic potential in various cancer models. Further elucidation of its precise molecular interactions, particularly concerning the post-translational modifications of Gli proteins and their association with co-factors, will be crucial for the rational design of next-generation Gli inhibitors.

References

The Molecular Target of HPI-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedgehog Pathway Inhibitor-1 (HPI-1) is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Unlike many Hedgehog pathway inhibitors that target the transmembrane protein Smoothened (SMO), HPI-1 acts at a downstream juncture, modulating the activity of the Gli family of transcription factors. This guide provides a comprehensive overview of the current understanding of HPI-1's molecular target, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. While the precise, direct binding partner of HPI-1 remains to be definitively elucidated, substantial evidence points towards its intervention in the post-translational modification of Gli proteins or their interaction with essential co-factors.

Introduction to HPI-1 and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a conserved signal transduction cascade that plays a pivotal role in embryonic patterning and tissue homeostasis. The pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a cascade that ultimately leads to the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In the absence of Hh signaling, Gli proteins are proteolytically processed into repressor forms. Upon pathway activation, full-length Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, differentiation, and survival.

HPI-1 was identified in a high-throughput screen for small molecules that could inhibit Hh pathway activation downstream of SMO.[1] This characteristic makes HPI-1 a valuable tool for studying the lower echelons of the Hh cascade and a potential therapeutic agent for cancers driven by Hh pathway activation that is resistant to SMO inhibitors.

Quantitative Data on HPI-1 Activity

The inhibitory activity of HPI-1 on the Hedgehog signaling pathway has been quantified using various cell-based assays. The half-maximal inhibitory concentrations (IC50) have been determined under different conditions of pathway activation, providing insights into its mechanism of action.

| Assay Condition | Cell Line | IC50 (µM) | Reference |

| Shh-induced Hh pathway activation | Shh-LIGHT2 | 1.5 | [2] |

| SAG-induced Hh pathway activation | Shh-LIGHT2 | 1.5 | |

| Gli1-induced Hh pathway activation | Shh-LIGHT2 | 6 | |

| Gli2-induced Hh pathway activation | Shh-LIGHT2 | 4 | |

| SmoM2-induced Hh pathway activation | SmoM2-LIGHT | 2.5 | |

| WNT signaling | ≥ 30 | [2] |

Table 1: Summary of HPI-1 IC50 Values. SAG is a small molecule agonist of Smoothened. SmoM2 is a constitutively active mutant of Smoothened. Shh-LIGHT2 and SmoM2-LIGHT cells are engineered with a Gli-responsive luciferase reporter.

The Molecular Target of HPI-1: Downstream of Smoothened

-

Inhibition of Pathway Activation by Downstream Effectors: HPI-1 effectively inhibits Hedgehog pathway activation induced by the overexpression of both Gli1 and Gli2 transcription factors.[2] This demonstrates that HPI-1's point of intervention lies at or below the level of these key downstream effectors.

-

Suppression of Activation due to Loss of Suppressor of Fused (Su(fu)): HPI-1 can suppress Hedgehog pathway activation that results from the loss of the negative regulator Su(fu).[2] Since Su(fu) acts by sequestering Gli proteins in the cytoplasm, this finding places the action of HPI-1 at the level of Gli regulation.

Based on these observations, it is hypothesized that the molecular target of HPI-1 is a component of the cellular machinery that is responsible for the post-translational modification of Gli proteins or a co-factor that is essential for their transcriptional activity.[2] To date, no published studies have definitively identified the direct protein-binding partner of HPI-1 through methods such as affinity purification-mass spectrometry or proteomics-based target deconvolution.

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in characterizing the molecular target of HPI-1, primarily based on the work of Hyman et al. (2009).[1]

Hedgehog Signaling Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway in response to various stimuli and inhibitors.

Principle: Cells are engineered to express a firefly luciferase reporter gene under the control of a promoter containing multiple Gli-binding sites. The level of luciferase expression, measured by luminescence, serves as a quantitative readout of Hedgehog pathway activation. A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell viability.

Protocol:

-

Cell Culture and Transfection:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) are cultured in DMEM supplemented with 10% calf serum, penicillin, and streptomycin.

-

Cells are plated in 96-well plates and allowed to adhere overnight.

-

-

Pathway Activation and Inhibition:

-

For Shh-induced activation, cells are treated with conditioned medium containing Sonic Hedgehog.

-

For SAG-induced activation, cells are treated with a final concentration of 100 nM Smoothened agonist (SAG).

-

For Gli-induced activation, cells are transiently transfected with plasmids expressing either Gli1 or Gli2 using a suitable transfection reagent.

-

HPI-1 or other inhibitors are added to the wells at various concentrations.

-

-

Luciferase Assay:

-

After a 24-48 hour incubation period, the medium is removed, and cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data is typically plotted as a percentage of the activity observed in the absence of the inhibitor, and IC50 values are calculated using a suitable curve-fitting algorithm.

-

Western Blot Analysis for Gli Protein Processing

This technique is used to assess the impact of HPI-1 on the post-translational processing of Gli proteins.

Principle: In the absence of Hedgehog signaling, Gli3 is proteolytically processed into a shorter repressor form (Gli3R). Pathway activation inhibits this processing, leading to an accumulation of the full-length activator form (Gli3FL). Western blotting with an antibody that recognizes both forms allows for the visualization and quantification of this processing event.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Cells are treated with Hh pathway activators and/or HPI-1 as described above.

-

Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for the N-terminus of Gli3, which detects both the full-length and repressor forms.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative abundance of the full-length and repressor forms of Gli3 is quantified by densitometry.

-

Visualizations

The following diagrams illustrate the Hedgehog signaling pathway, the proposed site of HPI-1 action, and the workflow for identifying downstream inhibitors.

Caption: The Hedgehog signaling pathway and the proposed mechanism of HPI-1 action.

Caption: Experimental workflow for the identification and characterization of HPI-1.

Conclusion and Future Directions

HPI-1 is a valuable chemical probe for dissecting the intricacies of the Hedgehog signaling pathway and represents a class of inhibitors with the potential to overcome resistance to SMO-targeted therapies. While extensive research has pinpointed its activity to the level of Gli transcription factor regulation, the direct molecular target of HPI-1 remains an open question. Future research efforts should focus on target deconvolution studies, employing techniques such as chemical proteomics with tagged HPI-1 probes to pull down and identify its direct binding partner(s). The definitive identification of HPI-1's molecular target will not only provide a more complete understanding of Hedgehog signaling but also pave the way for the rational design of more potent and specific second-generation inhibitors for the treatment of Hedgehog-driven cancers.

References

HPI-1: A Deep Dive into its Downstream Effects on Gli Transcription Factors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is implicated in a variety of cancers, making it a key target for therapeutic intervention.[3][4] The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the terminal effectors of the Hh pathway, mediating the transcriptional regulation of downstream target genes.[5][6] While many inhibitors target the upstream protein Smoothened (Smo), resistance mechanisms have prompted the development of inhibitors targeting downstream components.[7][8] Hedgehog Pathway Inhibitor-1 (HPI-1) is a small molecule antagonist that acts downstream of Smo, directly modulating the activity of Gli transcription factors.[9][10] This technical guide provides a comprehensive overview of the downstream effects of HPI-1 on Gli transcription factors, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data on HPI-1 Activity

HPI-1 has been shown to inhibit Hedgehog pathway activation induced by various stimuli in a dose-dependent manner. The following tables summarize the key quantitative data on HPI-1's inhibitory effects on Gli-mediated transcription.

| Cell Line/Reporter System | Activator | IC50 (μM) | Reference |

| Shh-LIGHT2 cells (Firefly Luciferase) | Shh | 1.5 | [3] |

| Shh-LIGHT2 cells (Firefly Luciferase) | SAG (Smoothened agonist) | 1.5 | [3] |

| Shh-LIGHT2 cells (Ptch1 mRNA) | Shh | 5 | [3] |

| NIH 3T3 cells (Gli-luciferase) | Gli1 overexpression | 6 | |

| NIH 3T3 cells (Gli-luciferase) | Gli2 overexpression | 4 | |

| SmoM2-LIGHT cells | Oncogenic SmoM2 | 2.5 | |

| C3H10T1/2 cells | Not specified | 1.1 | [11] |

Table 1: IC50 Values of HPI-1 in Various Cell-Based Assays. This table summarizes the half-maximal inhibitory concentration (IC50) of HPI-1 in different cellular contexts and with various methods of pathway activation.

Mechanism of Action of HPI-1

HPI-1 exerts its inhibitory effects on the Hedgehog pathway at the level of the Gli transcription factors, downstream of Smoothened.[9][12] Its mechanism is distinct from other Hedgehog pathway inhibitors and appears to involve multiple actions on Gli protein processing, stability, and activity.[3][6]

Key mechanistic features of HPI-1 include:

-

Post-translational Modification: HPI-1 is thought to target a post-translational modification of Gli proteins or interfere with the interaction between Gli and a cofactor.[13][14] This is supported by its ability to inhibit the pathway even when activated by overexpression of Gli1 or Gli2, bypassing upstream signaling events.[3]

-

Gli Repressor Levels: HPI-1 activity is associated with an increase in the levels of the repressor form of Gli2.[3] It appears to uncouple Sonic hedgehog (Shh) signaling from the processing of Gli2 into its activator form.[3]

-

Gli Activator Function: In addition to promoting the repressor form, HPI-1 also directly antagonizes the function of the activator forms of Gli1 and Gli2.[3]

-

Gli1 Stability: Interestingly, HPI-1 has been observed to increase the stability of the Gli1 protein, suggesting that its inhibitory mechanism may also involve preventing the degradation of an inactive or repressor-competent form of Gli1.[3][12]

-

Independence from Primary Cilium: HPI-1's ability to inhibit Gli activity induced by overexpression suggests it can act independently of the primary cilium, a key organelle for canonical Hedgehog signaling.[3][12]

-

Potentiation by Phosphorylation: The partial resistance of a Gli2 mutant lacking PKA phosphorylation sites (Gli2ΔPKA) to HPI-1 suggests that the inhibitory effect of HPI-1 is enhanced by Gli phosphorylation.[3]

Signaling Pathway Diagram

References

- 1. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GLI Transcription Factors in Cancer | MDPI [mdpi.com]

- 5. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Small-molecule antagonists of Gli function - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacological targeting of GLI1 inhibits proliferation, tumor emboli formation and in vivo tumor growth of inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role and inhibition of GLI1 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cellular Pathways Modulated by HPI-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedgehog Pathway Inhibitor-1 (HPI-1) is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by HPI-1 treatment. It details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the affected signaling cascades. Recent evidence has identified the Bromodomain and Extra-Terminal domain (BET) family of proteins as the direct cellular targets of HPI-1, offering a more precise understanding of its inhibitory effects on the Gli transcription factors and suggesting broader implications for its activity.

Core Modulated Pathway: Hedgehog Signaling

The primary and most well-characterized cellular pathway modulated by HPI-1 is the Hedgehog signaling pathway. HPI-1 acts as a potent antagonist of this pathway by functioning downstream of the core transmembrane proteins Patched (PTCH) and Smoothened (SMO).[1]

Mechanism of Action

In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the PTCH1 receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.

HPI-1 exerts its inhibitory effect at the level of the Gli transcription factors.[2][3] It can suppress Hh pathway activation even in the context of a loss-of-function Suppressor of Fused (Su(fu)), a negative regulator of Gli, or with direct overexpression of Gli proteins.[1][2] This indicates that HPI-1 targets a downstream, primary cilium-independent process.[1] The ability of HPI-1 to inhibit Hh signaling induced by both Gli1 and Gli2 suggests a broad activity against the activator forms of these transcription factors.[1]

Interaction with BET Bromodomain Proteins

Recent groundbreaking research has identified the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4, as the direct cellular targets of HPI-1.[4] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene expression.[5][6] BRD4, in particular, is known to be a critical co-activator for the transcription of many oncogenes.

HPI-1 is a high-affinity BET bromodomain binder, which disrupts the interaction of BET proteins with chromatin.[7] This prevents the recruitment of the transcriptional machinery necessary for the expression of Gli target genes, thus inhibiting the Hedgehog pathway. This discovery provides a more precise molecular mechanism for HPI-1's action and links its activity to the broader field of epigenetic regulation.

Quantitative Data on HPI-1 Activity

The efficacy of HPI-1 has been quantified in various cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) for Hedgehog pathway inhibition and the dissociation constants (Kd) for its binding to BET bromodomains.

Table 1: HPI-1 Inhibitory Concentrations (IC50) in Hedgehog Pathway Reporter Assays

| Cell Line / Reporter System | Hh Pathway Activator | HPI-1 IC50 (µM) | Reference |

| Shh-LIGHT2 (NIH/3T3) | Shh-conditioned medium | 1.5 | [2] |

| Shh-LIGHT2 (NIH/3T3) | SAG (Smoothened Agonist) | 1.5 | [2] |

| NIH/3T3 | Exogenous Gli1 | 6 | [1] |

| NIH/3T3 | Exogenous Gli2 | 4 | [1] |

| SmoM2-LIGHT (NIH/3T3) | Oncogenic Smoothened (SmoM2) | 2.5 | [1] |

Table 2: HPI-1 Binding Affinity (Kd) for BET Bromodomains

| BET Protein Domain | HPI-1 Kd (nM) | Reference |

| BRD2 (BD1 and BD2) | 17 | [7] |

| BRD3 (BD1 and BD2) | Low nM | [7] |

| BRD4 (BD1 and BD2) | Low nM | [7] |

| BRDT (BD1 and BD2) | ~170 | [7] |

| BRD2 (BD1) | 540 | [7] |

| BRD2 (BD2) | 17 | [7] |

Other Modulated Cellular Pathways

Given that HPI-1 targets the ubiquitously expressed BET family of proteins, it has the potential to modulate cellular pathways beyond Hedgehog signaling. BET proteins are known to regulate the transcription of a wide array of genes involved in cell cycle progression, inflammation, and cancer.[5][6]

Pathways Potentially Affected by HPI-1 via BET Inhibition

-

Cell Cycle Regulation: BET proteins, particularly BRD4, are known to regulate the expression of key cell cycle genes, including the oncogene c-Myc.[2] Inhibition of BET proteins by HPI-1 could therefore lead to cell cycle arrest.

-

Inflammation: BRD4 interacts with NF-κB, a master regulator of inflammatory responses.[6] By disrupting this interaction, HPI-1 may exert anti-inflammatory effects.

-

Epithelial-to-Mesenchymal Transition (EMT): Individual BET proteins have been shown to have opposing roles in regulating EMT, a process critical for cancer metastasis.[1] BRD2 positively regulates EMT, while BRD3 and BRD4 act as repressors.[1] The net effect of the pan-BET inhibitor HPI-1 on EMT may be context-dependent.

Pathways Not Significantly Modulated by HPI-1

-

Wnt Signaling: Studies have shown that HPI-1 does not significantly affect the Wnt signaling pathway at concentrations where it potently inhibits Hedgehog signaling (IC50 ≥ 30 µM).[2]

-

PKA, PI3K/Akt, and MAPK Signaling: The inhibitory activity of HPI-1 on the Hedgehog pathway is not a result of modulating the activity of Protein Kinase A (PKA), PI3K/Akt, or the MAPK signaling pathways.

Experimental Protocols

Hedgehog Pathway Activity Measurement using a Dual-Luciferase Reporter Assay

This protocol is used to quantify the activity of the Hedgehog signaling pathway in response to treatment with HPI-1. It utilizes a cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.[8][9][10][11]

Materials:

-

Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably expressing Gli-dependent firefly luciferase and a constitutive Renilla luciferase reporter)

-

Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Low-serum cell culture medium (e.g., DMEM with 0.5% Fetal Bovine Serum)

-

Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG)

-

HPI-1

-

96-well cell culture plates

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Cell Starvation: Once confluent, replace the complete medium with low-serum medium and incubate for 24 hours.

-

Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence of varying concentrations of HPI-1 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each HPI-1 concentration relative to the agonist-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Cerebellar Granule Neuron Precursor (CGNP) Proliferation Assay

This assay assesses the effect of HPI-1 on the proliferation of primary CGNPs, which is often driven by oncogenic Hedgehog signaling. Proliferation is measured by quantifying the phosphorylation of Histone H3 (pHH3), a marker of mitosis.[12]

Materials:

-

Primary cerebellar granule neuron precursors (CGNPs) isolated from postnatal day 7 (P7) mice

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

HPI-1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-phospho-Histone H3 (Ser10) antibody

-

Secondary antibody: fluorescently-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Plating: Plate primary CGNPs on poly-D-lysine coated coverslips or in multi-well plates.

-

Treatment: Treat the cells with varying concentrations of HPI-1 or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-phospho-Histone H3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Imaging and Analysis: Mount the coverslips on slides or image the plates directly. Acquire images using a fluorescence microscope. Quantify the percentage of pHH3-positive cells relative to the total number of DAPI-stained nuclei.

Visualizations

Signaling Pathway Diagrams

Caption: HPI-1 inhibits the Hedgehog pathway by targeting BET proteins.

Caption: Workflow for a dual-luciferase reporter assay.

Caption: HPI-1 disrupts BET protein-mediated transcription.

Conclusion

HPI-1 is a valuable research tool and a potential therapeutic agent that potently inhibits the Hedgehog signaling pathway. Its mechanism of action, now understood to proceed through the inhibition of the BET family of epigenetic readers, provides a deeper insight into its function and opens new avenues for research into its broader cellular effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting these fundamental cellular pathways.

References

- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.stanford.edu [web.stanford.edu]

- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Phosphorylated Histone H3 (PHH3) as a Novel Cell Proliferation Marker and Prognosticator for Meningeal Tumors: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

HPI-1: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedgehog Pathway Inhibitor 1 (HPI-1) is a small molecule that has been identified as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway. This document provides a comprehensive technical overview of the discovery and initial characterization of HPI-1, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its biological activity. HPI-1 acts downstream of the transmembrane protein Smoothened (Smo), targeting the Gli family of transcription factors, which makes it a valuable tool for studying Hh signaling and a potential therapeutic agent for cancers driven by aberrant pathway activation downstream of Smo.

Discovery of HPI-1: A High-Throughput Screening Approach

HPI-1 was identified through a large-scale, high-throughput screen of 122,755 compounds.[1] The primary goal of this screen was to identify inhibitors of the Hedgehog pathway that act downstream of Smoothened (Smo). To achieve this, the screen was designed to identify compounds that could block Hh pathway activation induced by the Smo agonist SAG.[1]

Experimental Protocol: High-Throughput Screening

Cell Line: Shh-LIGHT2 cells, a mouse NIH 3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, were used for the primary screen.[1][2]

Screening Procedure:

-

Cell Plating: Shh-LIGHT2 cells were plated in 384-well plates and grown to confluence.[1]

-

Compound Addition: Compounds from the chemical library were added to the wells.

-

Pathway Activation: The Hedgehog pathway was activated by the addition of the Smo agonist SAG.[1]

-

Incubation: The plates were incubated to allow for compound activity and reporter gene expression.

-

Luciferase Assay: Dual-luciferase assays were performed to measure the activity of both firefly (Gli-responsive) and Renilla (constitutive) luciferases.[1]

-

Hit Identification: Compounds that selectively inhibited firefly luciferase activity without significantly affecting Renilla luciferase activity were identified as potential hits.

Caption: Simplified Hedgehog signaling pathway and the proposed site of HPI-1 inhibition.

Quantitative Characterization of HPI-1

The inhibitory activity of HPI-1 was quantified using various cell-based assays. The half-maximal inhibitory concentrations (IC50) were determined for its effects on the Hedgehog pathway activated by different stimuli, as well as its lack of significant activity on the WNT signaling pathway.

| Assay | Activator | Cell Line | IC50 (µM) | Reference |

| Hedgehog Pathway Inhibition | Sonic Hedgehog (Shh) | Shh-LIGHT2 | 1.5 | [3][4] |

| Hedgehog Pathway Inhibition | SAG | Shh-LIGHT2 | 1.5 | [5] |

| Hedgehog Pathway Inhibition | Gli1 Overexpression | NIH 3T3 | 6 | [5] |

| Hedgehog Pathway Inhibition | Gli2 Overexpression | NIH 3T3 | 4 | [5] |

| Hedgehog Pathway Inhibition | Oncogenic SmoM2 | SmoM2-LIGHT cells | 2.5 | [5] |

| WNT Signaling | - | - | ≥ 30 | [3][4] |

Key Experimental Protocols

Shh-LIGHT2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a Gli-responsive luciferase reporter.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) conditioned medium or SAG

-

HPI-1

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

-

Cell Plating: Seed cells in 96-well plates and grow to confluence.

-

Treatment: Replace the medium with low-serum DMEM (e.g., 0.5% BCS) containing the desired concentrations of HPI-1 and the Hedgehog pathway activator (Shh or SAG).

-

Incubation: Incubate the cells for 30-36 hours at 37°C in a 5% CO2 incubator. [6][7]5. Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

Cerebellar Granule Neuron Precursor (CGNP) Proliferation Assay

This assay assesses the ability of HPI-1 to inhibit the proliferation of primary neuronal precursors, which is often driven by Hedgehog signaling.

Materials:

-

Postnatal day 4-6 mouse pups (e.g., C57BL/6) [8]* Dissection tools

-

Hanks' Balanced Salt Solution (HBSS) with glucose

-

Trypsin-DNase solution

-

Percoll gradient solutions (optional, for higher purity) [4]* Neurobasal medium with supplements (e.g., B27, GlutaMAX)

-

Shh conditioned medium

-

HPI-1

-

Anti-phospho-Histone H3 (Ser10) antibody

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Isolation of CGNPs:

-

Dissect cerebella from postnatal mouse pups. [4] * Remove meninges and chop the tissue. [4] * Digest the tissue with a trypsin-DNase solution.

-

Mechanically dissociate the cells by trituration.

-

(Optional) Purify CGNPs using a Percoll density gradient. [4]2. Cell Culture: Plate the isolated CGNPs on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

-

Treatment: Add Shh conditioned medium to stimulate proliferation and treat with various concentrations of HPI-1.

-

Incubation: Culture the cells for 48-72 hours.

-

Immunostaining for Proliferation:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against phosphorylated Histone H3 (a marker of mitosis).

-

Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI.

-

-

Analysis: Quantify the percentage of phospho-Histone H3-positive cells to determine the proliferation rate.

Western Blot for GLI2 Processing

This protocol is used to assess the effect of HPI-1 on the proteolytic processing of GLI2 from its full-length form to its repressor form.

Materials:

-

Cell line expressing FLAG-tagged Gli2 (e.g., Shh-EGFPFLAG−Gli2 cells) [4]* Shh conditioned medium

-

HPI-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against FLAG or GLI2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat FLAG-Gli2 expressing cells with Shh conditioned medium in the presence or absence of HPI-1.

-

Cell Lysis: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: Analyze the ratio of full-length GLI2 to the processed repressor form.

Experimental Workflow for Characterizing HPI-1's Effect on GLI2 Processing

Caption: Workflow for analyzing the effect of HPI-1 on GLI2 processing via Western blot.

Conclusion

HPI-1 is a valuable chemical probe for investigating the Hedgehog signaling pathway. Its discovery through a targeted high-throughput screen and its subsequent characterization have revealed a mechanism of action downstream of Smo, directly impacting the function of Gli transcription factors. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to utilize HPI-1 in their studies of Hedgehog signaling in development and disease. The specificity of HPI-1 for the Hh pathway over the Wnt pathway, combined with its effectiveness in blocking proliferation in models of Hh-driven cancer, underscores its potential for further preclinical and therapeutic development.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Sonic hedgehog Signaling Regulates Gli2 Transcriptional Activity by Suppressing Its Processing and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Culture of Post-Natal Mouse Cerebellar Granule Neuron Progenitor Cells and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and culture of post-natal mouse cerebellar granule neuron progenitor cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Dual-Luciferase Reporter Assays [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to In Vitro Studies on HPI-1 Hedgehog Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro methodologies and findings related to HPI-1, a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. HPI-1 serves as a critical tool for interrogating downstream Hh signaling mechanisms, acting at a point in the pathway distinct from the well-characterized Smoothened (Smo) antagonists. Its unique mechanism of action, targeting the Gli family of transcription factors, makes it a valuable compound for cancer research and drug development, particularly in contexts where resistance to Smo inhibitors may arise.

Mechanism of Action of HPI-1

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers.[1][2] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[1] Activated SMO then triggers a cascade that prevents the proteolytic processing of Gli transcription factors (Gli2 and Gli3) into their repressor forms, instead promoting their conversion into transcriptional activators.[1][3] These activators translocate to the nucleus to induce the expression of Hh target genes, such as GLI1 and PTCH1.[1]

HPI-1 is a Hedgehog pathway inhibitor that functions downstream of SMO.[4] Unlike Smoothened antagonists such as cyclopamine, HPI-1 can suppress Hh pathway activation even when induced by constitutively active Smo mutants (SmoM2) or by the direct overexpression of Gli transcription factors.[1][4][5] This indicates that HPI-1 targets the downstream effectors of the pathway.[1] Studies suggest that its mechanism may involve altering the post-translational modification of Gli proteins or interfering with the interaction between Gli and essential co-factors.[1][4] HPI-1 has been shown to increase the levels of Gli repressor forms, effectively uncoupling the upstream signal from the processing of Gli2.[1]

Hedgehog Signaling Pathway and HPI-1 Inhibition Site

Quantitative Data: HPI-1 Inhibitory Activity

The potency of HPI-1 has been quantified in various cell-based assays, primarily using the Shh-LIGHT2 cell line. This NIH/3T3-derived line is engineered to express a Gli-responsive firefly luciferase reporter, allowing for a quantitative measure of pathway activity. The half-maximal inhibitory concentration (IC₅₀) values demonstrate HPI-1's ability to inhibit the Hh pathway when activated by different stimuli.

| Cell Line | Activation Method | IC₅₀ Value (µM) | Reference(s) |

| Shh-LIGHT2 | Sonic Hedgehog (Shh) | 1.5 | [5][6] |

| Shh-LIGHT2 | SAG (Smoothened Agonist) | 1.5 | [5][6] |

| Shh-LIGHT2 | Gli1 Overexpression | 6.0 | [5][6] |

| Shh-LIGHT2 | Gli2 Overexpression | 4.0 | [5][6] |

| SmoM2-LIGHT | Constitutive Smo Mutant | 2.5 | [5][6] |

Note: The higher IC₅₀ values required to inhibit Gli-overexpression-induced activity compared to Shh- or SAG-induced activity are consistent with a mechanism targeting Gli function directly.

Experimental Protocols

Gli-Luciferase Reporter Assay

This is the most common in vitro method for quantifying Hh pathway activity and the inhibitory effects of compounds like HPI-1.[7][8][9]

Objective: To measure the transcriptional activity of Gli proteins in response to Hh pathway activation and inhibition by HPI-1.

Materials:

-

Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2, which contains a Gli-dependent firefly luciferase reporter and a constitutively active SV40-Renilla luciferase reporter for normalization).[10][11]

-

Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Calf Serum (CS), Penicillin/Streptomycin.[10]

-

Hh pathway agonist: Shh-conditioned medium or Smoothened agonist (SAG).[1][10]

-

HPI-1 compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well white, clear-bottom cell culture plates.

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer.

Methodology:

-

Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density that will allow them to reach full confluency after approximately 4 days.[10]

-

Cell Culture: Culture the cells in DMEM supplemented with 10% Calf Serum.[10]

-

Serum Starvation: Once cells are confluent, replace the medium with a low-serum medium (e.g., DMEM with 0.5% Calf Serum) to sensitize them to Hh stimulation.[10]

-

Treatment: Add the Hh pathway agonist (e.g., Shh-conditioned medium or SAG at a predetermined optimal concentration) to the wells. Concurrently, add HPI-1 at a range of concentrations (e.g., serial dilutions from 10 µM to 10 nM). Include appropriate controls (vehicle only, agonist only).

-

Incubation: Incubate the plate for 30-48 hours to allow for pathway activation and reporter gene expression.[10]

-

Cell Lysis: Remove the medium and lyse the cells by adding passive lysis buffer to each well.[10]

-

Luminometry: Transfer the cell lysate to an opaque luminometer plate. Use a luminometer with dual injectors to first add the firefly luciferase substrate and measure the signal, then add the Stop & Glo® reagent to quench the firefly reaction and measure the Renilla luciferase signal.[10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the HPI-1 concentration and fit a dose-response curve to calculate the IC₅₀ value.

Workflow for HPI-1 Luciferase Assay

Target Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of HPI-1 on the expression of endogenous Hh target genes, such as PTCH1 and GLI1.[1][12]

Methodology:

-

Cell Culture and Treatment: Culture Hh-responsive cells (e.g., NIH/3T3, PANC-1) and treat with a Hh agonist and/or HPI-1 as described for the luciferase assay.[12]

-

RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Plus Mini Kit).

-

cDNA Synthesis: Reverse-transcribe the RNA into cDNA using a reverse transcription kit.[12]

-

Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for the target genes (PTCH1, GLI1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. A reduction in PTCH1 and GLI1 mRNA levels in HPI-1 treated cells indicates pathway inhibition.

Cell Proliferation Assay

Objective: To assess the impact of HPI-1 on the proliferation of cancer cells that are dependent on Hh signaling.

Methodology:

-

Cell Seeding: Plate cancer cells known to have activated Hh signaling (e.g., SmoM2-expressing cerebellar granule neuron precursors, or certain hepatocellular carcinoma cell lines) in a 96-well plate.[13][14]

-

Treatment: Treat the cells with a range of HPI-1 concentrations.

-

Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

-

Viability Measurement: Quantify cell viability using a standard method, such as an MTT, Alamar Blue, or CellTiter-Glo® assay.

-

Data Analysis: Plot cell viability against HPI-1 concentration to determine the effect on cell proliferation and calculate an IC₅₀ or GI₅₀ (half-maximal growth inhibition) value.

Selectivity and Off-Target Considerations

An important aspect of characterizing an inhibitor is understanding its selectivity. In vitro studies have shown that HPI-1 does not significantly inhibit the Wnt signaling pathway at concentrations where it potently blocks Hh signaling, indicating a degree of specificity.[4][5] However, as with any small molecule, comprehensive off-target profiling is crucial for drug development. Techniques for this can include broad-panel kinase screens or other cell-based assays for major signaling pathways. Researchers should be aware that high concentrations of any inhibitor may lead to non-specific effects.[15][16]

References

- 1. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Hedgehog - a Cancer Stem Cell Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. stemcell.com [stemcell.com]

- 5. HPI 1 | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]

- 6. HPI 1 | CAS:599150-20-6 | Hh signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.stanford.edu [web.stanford.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Inhibition of Hedgehog Signaling in Fibroblasts, Pancreatic, and Lung Tumor Cells by Oxy186, an Oxysterol Analogue with Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Polymeric Nanoparticle Encapsulated Hedgehog Pathway Inhibitor HPI-1 (“NanoHHI”) Inhibits Systemic Metastases in an Orthotopic Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPI-1: Application Notes and Protocols for Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

HPI-1 (Hedgehog Pathway Inhibitor-1) is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the initiation and progression of various cancers and other diseases.[4] HPI-1 functions by targeting the GLI (Glioma-associated oncogene) family of transcription factors, which are the final effectors of the Hh pathway.[1][4] Unlike many other Hedgehog inhibitors that target the upstream protein Smoothened (SMO), HPI-1 acts downstream of SMO.[5] This makes it a valuable tool for studying Hh signaling that is driven by mutations downstream of SMO or for overcoming resistance to SMO antagonists.[4]

This document provides detailed protocols for the use of HPI-1 in cell culture, including its mechanism of action, preparation, and application in key experimental assays.

Mechanism of Action

The Hedgehog signaling cascade is initiated when an Hh ligand (e.g., Sonic Hedgehog, Shh) binds to the Patched (PTCH1) receptor. This binding relieves PTCH1's inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[4] The activation of SMO leads to a signaling cascade that prevents the proteolytic cleavage of GLI transcription factors (GLI1, GLI2, GLI3). Full-length GLI proteins can then translocate to the nucleus, where they activate the transcription of Hh target genes that regulate cell proliferation, survival, and differentiation.[4]

HPI-1 specifically inhibits the Hh pathway at the level of GLI proteins.[1] It has been shown to suppress Hh pathway activation even when induced by the loss of the GLI inhibitor Suppressor of Fused (SUFU) or by direct GLI overexpression.[1][5] This suggests HPI-1 may interfere with the post-translational modification of GLI or its interaction with essential co-factors, thereby preventing target gene transcription.[1]

Physicochemical Properties and Handling

Proper handling and storage of HPI-1 are critical for maintaining its activity.

Table 1: Physicochemical Properties of HPI-1

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 1,4,5,6,7,8-Hexahydro-4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylic acid 2-methoxyethyl ester | [2] |

| Chemical Formula | C₂₇H₂₉NO₆ · xH₂O | [1][5] |

| Purity | > 95% | [1][2] |

| Solubility | Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL) | [5] |

| Stock Solution Storage | Store at -20°C for up to 3 months | [5] |

| Compound Stability | ≥ 1 year when stored properly |[5] |

Protocol for Preparing HPI-1 Stock Solution (10 mM)

-

Reagents: HPI-1 powder, Dimethyl sulfoxide (DMSO, cell culture grade).

-

Calculation: The molecular weight of anhydrous HPI-1 (C₂₇H₂₉NO₆) is 479.53 g/mol . To make a 10 mM stock solution, dissolve 4.8 mg of HPI-1 in 1 mL of DMSO. Adjust the weight based on the hydration state provided by the manufacturer.

-

Procedure: a. Allow the HPI-1 vial to equilibrate to room temperature before opening. b. Add the calculated volume of DMSO to the vial. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C in the dark.

Quantitative Data: In Vitro Efficacy

The inhibitory concentration (IC₅₀) of HPI-1 varies depending on the cell line and the method of pathway activation.

Table 2: IC₅₀ Values for HPI-1 in Cell-Based Assays

| Activation Method / Cell Line | IC₅₀ Value | Reference |

|---|---|---|

| Sonic Hedgehog (Shh)-induced activation | 1.5 µM | [1][2] |

| SAG-induced activation (Shh-LIGHT2 cells) | 1.5 µM | [2] |

| Gli1-induced activation (Shh-LIGHT2 cells) | 6 µM | [2] |

| Gli2-induced activation (Shh-LIGHT2 cells) | 4 µM | [2] |

| SmoM2-LIGHT cells | 2.5 µM | [2] |

| General cell-based assays | 0.2 - 6 µM | [5] |

| WNT signaling (for specificity) | ≥ 30 µM |[1] |

Note: The optimal working concentration should be determined empirically for each cell line and experimental setup.

Experimental Workflow and Protocols

A typical workflow for investigating the effects of HPI-1 involves cell culture, treatment, and subsequent analysis using various endpoint assays.

Protocol 1: General Cell Culture Treatment with HPI-1

This protocol provides a general guideline for treating adherent cells with HPI-1.

-

Materials: Cultured cells, complete culture medium, HPI-1 stock solution (10 mM), multi-well culture plates.

-

Procedure: a. Seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. b. Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment. c. On the day of treatment, prepare serial dilutions of HPI-1 in fresh, pre-warmed complete culture medium. A typical concentration range to start with is 0.5 µM to 10 µM. Always include a vehicle control (DMSO) at the same final concentration as the highest HPI-1 dose. d. Carefully aspirate the old medium from the cells and replace it with the medium containing the appropriate HPI-1 concentrations or vehicle control. e. Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).[6] f. Proceed with the desired downstream analysis (e.g., viability assay, protein extraction).

Protocol 2: Cell Viability Assay (e.g., AlamarBlue)

This assay measures cell proliferation and cytotoxicity following HPI-1 treatment.

-

Materials: Cells treated with HPI-1 in a 96-well plate, AlamarBlue reagent (or similar viability reagent like MTT), plate reader.

-

Procedure: a. Following the treatment period from Protocol 1, add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of AlamarBlue per 100 µL of medium). b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence or absorbance using a microplate reader at the manufacturer-specified wavelengths. d. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Gli1 Expression

This protocol is used to detect changes in the expression of Hh target proteins, such as Gli1, after HPI-1 treatment.

-

Materials: Cells treated with HPI-1 in 6-well plates, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE equipment, transfer system, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody (e.g., anti-Gli1), HRP-conjugated secondary antibody, ECL detection reagent, imaging system.[7][8][9][10]

-

Procedure: a. Cell Lysis: After treatment, place the culture dish on ice. Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8] b. Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay. c. Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][9] d. SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane. e. Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10] f. Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Wash again three times with TBST. g. Visualization: Apply ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.[7]

Protocol 4: Immunofluorescence for GLI1 Nuclear Localization

This protocol allows for the visualization of GLI1 protein within the cell, specifically its translocation to the nucleus, which is inhibited by HPI-1.

-

Materials: Cells cultured on sterile glass coverslips in a 24-well plate, 4% paraformaldehyde (PFA) in PBS, permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS), blocking buffer (e.g., 1-3% BSA or 5% normal goat serum in PBS), primary antibody (anti-Gli1), fluorescently labeled secondary antibody, DAPI nuclear stain, mounting medium, fluorescence microscope.[11][12][13]

-

Procedure: a. Cell Culture and Treatment: Seed cells on coverslips and treat with HPI-1 and controls as described in Protocol 1. b. Fixation: After treatment, wash cells gently with PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.[11][13] c. Permeabilization: Wash three times with PBS. Add permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular targets.[11][12] d. Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[12] e. Primary Antibody Incubation: Dilute the primary anti-Gli1 antibody in blocking buffer. Add the diluted antibody to the coverslips and incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[12] f. Secondary Antibody Incubation: Wash the coverslips thoroughly (3-4 times) with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[11][12] g. Staining and Mounting: Wash thoroughly with PBS. Counterstain nuclei with DAPI for 5-10 minutes.[12] Wash one final time. Gently mount the coverslip onto a microscope slide using a drop of mounting medium. h. Imaging: Allow the mounting medium to cure. Visualize the cells using a fluorescence microscope, capturing images of the DAPI (blue) and secondary antibody (e.g., green or red) channels. Compare the localization of the Gli1 signal between control and HPI-1-treated cells.

References

- 1. stemcell.com [stemcell.com]

- 2. HPI 1 | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tribioscience.com [tribioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. bio-rad.com [bio-rad.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. arigobio.com [arigobio.com]

- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for HPI-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog Pathway Inhibitor I (HPI-1) is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts downstream of the G-protein coupled receptor Smoothened (Smo), targeting the Gli family of transcription factors.[1][2][3] Specifically, HPI-1 is thought to interfere with the post-translational modification of Gli proteins or their interaction with co-factors, ultimately inhibiting the transcription of Hh target genes.[1][4][5] Unlike other inhibitors like cyclopamine that target Smo, HPI-1 can suppress Hh pathway activation induced by loss of Suppressor of Fused (Su(fu)) or by Gli overexpression.[1][3] This makes it a valuable tool for investigating the downstream components of the Hh signaling cascade and for studying cancers with pathway activation downstream of Smo.

These application notes provide recommended concentrations for HPI-1 in various in vitro assays and detailed protocols for its use.

Data Presentation: Recommended HPI-1 Concentrations

The effective concentration of HPI-1 can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of HPI-1 in several key in vitro assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

| Assay Type | Cell Line/System | Target/Activator | IC₅₀ | Reference(s) |

| Hedgehog Reporter Assay | Shh-LIGHT2 (NIH/3T3) | Sonic Hedgehog (Shh) | 1.5 µM | [1][6][7][8] |

| Hedgehog Reporter Assay | Shh-LIGHT2 (NIH/3T3) | SAG (Smoothened Agonist) | 1.5 µM | [6][7][8] |

| Hedgehog Reporter Assay | NIH/3T3 (transient transfection) | Gli1 Overexpression | 6 µM | [6][7][8] |

| Hedgehog Reporter Assay | NIH/3T3 (transient transfection) | Gli2 Overexpression | 4 µM | [6][7][8] |

| Proliferation Assay | Cerebellar Granule Neuron Precursors (CGNPs) | Oncogenic Smoothened (SmoM2) | Not specified, but effective | [1] |

| Cell Viability Assay | CALR Del52 cell line | Not applicable | Effective at various concentrations | [9] |

Note: HPI-1 is typically dissolved in DMSO to create a stock solution (e.g., 10-25 mg/ml or up to 100 mM).[2][3][6][8] Subsequent dilutions should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway and HPI-1 Mechanism of Action

Caption: The Hedgehog signaling pathway and the inhibitory action of HPI-1 on Gli activators.

General Experimental Workflow for In Vitro HPI-1 Testing

Caption: A typical workflow for evaluating the in vitro efficacy of HPI-1.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter. Shh-LIGHT2 cells, which are NIH/3T3 cells stably expressing this reporter system, are commonly used.

Materials:

-

Shh-LIGHT2 cells (or other suitable reporter cell line)

-

DMEM with 10% calf serum (CS) and 1% penicillin/streptomycin

-

DMEM with 0.5% CS and 1% penicillin/streptomycin (Low Serum Medium)

-